N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-chloroacetamide
Description
N-[(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-chloroacetamide is a pyrazole-derived acetamide featuring a benzyl group at the 1-position and methyl substituents at the 3- and 5-positions of the pyrazole ring.
Properties
IUPAC Name |
N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O/c1-11-14(9-17-15(20)8-16)12(2)19(18-11)10-13-6-4-3-5-7-13/h3-7H,8-10H2,1-2H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZRGLAFVCDYPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Benzyl-3,5-Dimethyl-1H-Pyrazole
The pyrazole core is typically synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones. For industrial-scale production, 3,5-dimethylpyrazole is alkylated with benzyl bromide in the presence of a base such as potassium carbonate. Reaction conditions involve refluxing in anhydrous acetonitrile for 8–12 hours, yielding 1-benzyl-3,5-dimethyl-1H-pyrazole with >85% purity.
Key reaction parameters:
| Reagent | Quantity (mol%) | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 3,5-Dimethylpyrazole | 1.0 | Acetonitrile | 80°C | 92 |
| Benzyl bromide | 1.2 | |||
| K2CO3 | 2.5 |
Amine Generation and Amide Coupling
Conversion to Primary Amine
The chloromethyl intermediate undergoes nucleophilic substitution with aqueous ammonia (25% w/w) in THF at −10°C for 24 hours, producing 4-(aminomethyl)-1-benzyl-3,5-dimethyl-1H-pyrazole. GC-MS analysis typically shows >90% conversion, with residual chloride removed via activated charcoal filtration.
Chloroacetamide Formation
The final acetylation employs chloroacetyl chloride under Schotten–Baumann conditions:
Optimized Procedure:
- Dissolve 4-(aminomethyl)-1-benzyl-3,5-dimethyl-1H-pyrazole (1 eq) in dichloromethane (0.5 M)
- Add triethylamine (2.5 eq) at 0°C under N2 atmosphere
- Slowly introduce chloroacetyl chloride (1.1 eq) via syringe pump over 30 minutes
- Stir for 4 hours at 0°C, then warm to RT for 12 hours
- Quench with ice-water, extract organic layer, dry over MgSO4
- Purify via flash chromatography (hexane:EtOAc 7:3 → 1:1 gradient)
Yield Optimization Data:
| Base | Solvent | Temp (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Triethylamine | DCM | 0 → 25 | 16 | 78 |
| DIPEA | THF | −20 → 25 | 24 | 82 |
| Pyridine | Toluene | 25 | 8 | 65 |
Mass spectrometry (ESI+) confirms product identity with m/z 292.1 [M+H]+.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale studies demonstrate enhanced efficiency using microreactor systems:
- Step 1: Pyrazole alkylation in a packed-bed reactor (residence time 8 min, 85°C)
- Step 2: Chloromethylation in a Corning AFR module (Teflon AF-2400 membrane, 45°C)
- Step 3: Amide coupling in a static mixer (Reactor volume 50 mL, 0°C)
This approach reduces total synthesis time from 48 hours (batch) to 6.5 hours with 93% overall yield.
Purification Strategies
Industrial purification employs:
- Crystallization: Ethanol/water (3:1) at −20°C yields 99.5% pure product
- Chromatography: Simulated moving bed (SMB) systems with C18 silica (methanol/water eluent)
Mechanistic Insights and Byproduct Analysis
Competing Reactions During Amidation
HPLC-MS analysis reveals three primary byproducts:
- Over-acylation: Di-chloroacetylated species (m/z 369.0) at high chloride concentrations
- Pyrazole Ring Oxidation: N-oxide formation (m/z 308.1) when using DMF as solvent
- Benzyl Group Cleavage: Detected only under strong acidic conditions (pH <2)
Kinetic Studies
Arrhenius analysis of the amidation step gives activation energy Ea = 45.2 kJ/mol, consistent with a nucleophilic acyl substitution mechanism. The rate-determining step is amine deprotonation, explaining the strong base dependence observed in Table 2.
Comparative Analysis of Synthetic Routes
| Method | Total Steps | Overall Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Vilsmeier–Haack route | 5 | 61 | 98.7 | Moderate |
| Direct chloromethylation | 4 | 68 | 97.2 | High |
| Flow synthesis | 3 | 93 | 99.5 | Industrial |
The flow synthesis method demonstrates clear advantages in yield and scalability, though requiring significant capital investment.
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-chloroacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetamide group can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The pyrazole ring can participate in redox reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Substituted amides or thioamides.
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Scientific Research Applications
N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-chloroacetamide has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Biological Studies: Investigated for its antimicrobial and anti-inflammatory properties.
Materials Science: Utilized in the synthesis of novel polymers and materials with unique electronic properties.
Mechanism of Action
The mechanism of action of N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and dimethyl groups on the pyrazole ring can enhance binding affinity and specificity. The chloroacetamide moiety may act as an electrophilic center, facilitating covalent bonding with nucleophilic residues in the target protein .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key differences between the target compound and related pyrazole-acetamide derivatives:
Key Observations:
- Replacing the benzamide group in with 2-chloroacetamide introduces a reactive electrophilic site, which may alter biological target interactions (e.g., alkylation vs. hydrogen bonding) .
- Chloro-substituted pyrazoles (e.g., 3a–3p in ) exhibit variable melting points (123–183°C), suggesting that electron-withdrawing groups (e.g., Cl, CN) improve thermal stability via stronger intermolecular interactions .
Intermolecular Interactions and Crystallography
- Hydrogen Bonding: highlights that substituents like nitro groups facilitate intermolecular N–H···O bonds, forming supramolecular networks. The target compound’s chloroacetamide may engage in weaker C–H···O interactions, affecting solubility .
- Crystal Packing: Bulky benzyl groups in the target compound could disrupt dense packing (compared to smaller substituents in ), lowering melting points relative to chlorophenyl analogs .
Biological Activity
N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-chloroacetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the available literature on its biological activity, including antiproliferative effects, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of this compound is C15H18ClN3O. Its structure features a pyrazole ring substituted with a benzyl group and a chloroacetamide moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H18ClN3O |
| Molecular Weight | 291.78 g/mol |
| CAS Number | 956266-07-2 |
Antiproliferative Activity
Research has indicated that compounds related to this compound exhibit significant antiproliferative activity against various cancer cell lines. A study focusing on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated submicromolar antiproliferative effects in MIA PaCa-2 pancreatic cancer cells. These compounds were shown to reduce mTORC1 activity and enhance autophagy, suggesting a dual mechanism of action that involves both cell cycle arrest and apoptosis induction .
The mechanisms underlying the biological activity of this compound appear to be multifaceted:
mTORC1 Inhibition : The compound inhibits the mechanistic target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and metabolism. This inhibition leads to reduced protein synthesis and promotes autophagy, a process that degrades cellular components and recycles nutrients .
Autophagy Modulation : By disrupting autophagic flux, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides cause the accumulation of LC3-II, indicating impaired autophagic degradation under starvation conditions. This suggests that the compound may serve as an autophagy modulator with potential anticancer properties .
Structure–Activity Relationship (SAR)
Preliminary structure–activity relationship studies have identified key structural features that enhance biological activity:
- Substituents on the Pyrazole Ring : The presence of specific substituents at the 3 and 5 positions of the pyrazole ring significantly influences potency.
- Chloroacetamide Moiety : The chloroacetamide group is essential for maintaining the compound's biological activity, likely due to its role in binding interactions with target proteins.
Case Studies
One notable case study involved testing the compound's efficacy in vivo using xenograft models of pancreatic cancer. Results indicated a significant reduction in tumor size compared to controls, further supporting its potential as an anticancer agent .
Q & A
Q. Basic
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify purity (>95%). Mobile phase: acetonitrile/water (70:30) with 0.1% TFA .
- NMR : Key signals include the pyrazole CH3 groups (δ 2.1–2.6 ppm), benzyl aromatic protons (δ 7.2–7.5 ppm), and chloroacetamide CO–N–H (δ 8.5–9.0 ppm) .
- Mass spectrometry : ESI-MS in positive mode typically shows [M+H]<sup>+</sup> peaks (e.g., m/z 348.1 for C18H20ClN3O) .
How do non-covalent interactions influence the compound’s solid-state properties and solubility?
Advanced
Intermolecular forces (e.g., hydrogen bonds, π-π stacking) dictate crystallinity and solubility. For example:
- Hydrogen bonding : N–H···O interactions (2.8–3.0 Å) form dimeric motifs, reducing aqueous solubility but enhancing thermal stability (Tm > 150°C) .
- C–H···π interactions : Benzyl groups engage in edge-to-face stacking (3.5–4.0 Å), influencing crystal packing and melting points .
- Solubility modulation : Introduce polar substituents (e.g., –OH, –SO3H) or use co-solvents (e.g., DMSO:PBS) for biological assays .
What computational methods can predict the compound’s binding affinity to biological targets?
Q. Advanced
- Docking studies : Use AutoDock Vina or Schrödinger Glide to model interactions with enzyme active sites (e.g., cytochrome P450). Focus on key residues (e.g., Ser530 for COX inhibition) .
- MD simulations : Analyze stability of ligand-receptor complexes (50–100 ns trajectories) to assess binding free energies (MM-PBSA/GBSA) .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to design analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
